

physical characteristics of 1-BROMONONANE-D19

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Compound of Interest

Compound Name: 1-BROMONONANE-D19

Cat. No.: B1148699

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An In-depth Technical Guide to the Physical Characteristics of **1-BROMONONANE-D19**

Introduction

1-Bromononane-D19 is the fully deuterated isotopologue of 1-bromononane. As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines, particularly in tracer studies for metabolic and pharmacokinetic analysis, and as a contrast agent in neutron scattering experiments.[1][2] The substitution of protium (^1H) with deuterium (^2H or D) imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These differences can lead to greater metabolic stability and subtle but measurable changes in physical properties.[2][3] This document provides a comprehensive overview of the known physical characteristics of **1-Bromononane-D19**, general experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.

Physicochemical Properties

The definitive physical properties of **1-Bromononane-D19** are not extensively documented in publicly available literature. However, key identifiers and properties have been reported. For properties such as boiling point, melting point, and density, data from its non-deuterated counterpart, 1-Bromononane, are provided as a close approximation. It is important to note that deuterated compounds typically exhibit slight variations in these values compared to their protium analogues.

Table 1: Summary of Physical and Chemical Data for **1-Bromononane-D19** and its Non-Deuterated Analogue

Property	1-Bromononane-D19	1-Bromononane (Non-Deuterated Analogue)
CAS Number	1219805-90-9[4][5]	693-58-3[5][6]
Chemical Formula	C ₉ D ₁₉ Br[4]	C ₉ H ₁₉ Br[6][7]
Molecular Weight	226.27 g/mol [4]	207.15 g/mol [7]
Appearance	Neat Liquid[4]	Clear, colorless to pale yellow liquid[6][8][9]
Boiling Point	Not explicitly reported.	201 °C (at 760 Torr)[8]; 94.5-95 °C (at 11 Torr)[10]
Melting Point	Not explicitly reported.	-29 °C[8][10]
Density	Not explicitly reported.	1.4533 g/cm ³ [10]
Refractive Index	Not explicitly reported.	1.4530-1.4560 (@ 20°C)[9]
Solubility in Water	Not explicitly reported; expected to be insoluble.	Insoluble[6][8]
Purity	≥98 atom % D[5]	≥98.5% (GC)[9]
SMILES	[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br[4][5]	CCCCCCCCCBr[7]
InChI Key	AYMUQTNXKPEMLM-KIJKOTCYSAN[4]	AYMUQTNXKPEMLM-UHFFFAOYSAN[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **1-Bromononane-D19** are not readily available. However, standard methodologies for

characterizing liquid organic compounds would be employed. The level of deuteration is typically confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Determination of Deuteration Level

- Mass Spectrometry (MS):
 - Objective: To determine the molecular weight and the isotopic distribution of the sample.
 - Methodology: A sample of **1-Bromononane-D19** is ionized, typically using electrospray ionization (ESI) or electron ionization (EI). The mass-to-charge ratio (m/z) of the resulting ions is analyzed.
 - Analysis: The percentage of deuteration is calculated by analyzing the isotope distribution of the molecular ion peak.[\[11\]](#)[\[12\]](#) The relative intensities of the peaks corresponding to different numbers of deuterium atoms (isotopologues) are used to calculate the overall deuteration level.[\[12\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To confirm the positions and extent of deuteration.
 - Methodology:
 - ^1H -NMR: A proton NMR spectrum is acquired. The absence or significant reduction of signals in the regions corresponding to the nonyl chain protons confirms successful H/D exchange. Residual proton signals can be used to quantify the remaining ^1H content.
 - ^2H -NMR: A deuterium NMR spectrum is acquired to confirm the presence of deuterium at the expected positions on the carbon skeleton.
 - Analysis: The deuteration ratio can be estimated by comparing the integrals of residual proton signals in ^1H -NMR spectra against a known internal standard.[\[12\]](#)

General Protocol for Physical Property Measurement

Standard IUPAC methods would be used to determine the physical properties of **1-Bromononane-D19**.

- Boiling Point Determination:
 - Methodology: The boiling point can be determined using a distillation apparatus at atmospheric pressure or under reduced pressure. A small sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded.
- Melting Point Determination:
 - Methodology: For a substance that is liquid at room temperature, the melting point (or freezing point) is determined by cooling the sample in a controlled manner. The temperature at which the first solid crystals appear upon slow cooling is recorded using a cryostat or a similar apparatus.
- Density Measurement:
 - Methodology: The density is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C). The mass of a known volume of the substance is determined and used to calculate the density.
- Refractive Index Measurement:
 - Methodology: An Abbe refractometer is used to measure the refractive index of the liquid sample at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

Logical and Experimental Workflows

The synthesis and characterization of a deuterated compound like **1-Bromononane-D19** follows a logical progression from starting materials to a fully characterized final product. This workflow ensures the identity and purity of the isotopically labeled compound.

Caption: General workflow for the synthesis and characterization of deuterated compounds.

This diagram illustrates the typical process, starting from a non-deuterated precursor and proceeding through deuteration, purification, and comprehensive analysis to yield the final,

well-characterized deuterated product.

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